molecular formula C18H27ClN2OS B12775153 Gyt6acy5JL CAS No. 807342-16-1

Gyt6acy5JL

Cat. No.: B12775153
CAS No.: 807342-16-1
M. Wt: 354.9 g/mol
InChI Key: GPNABXAHBDYHFE-NVXWUHKLSA-N
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Description

The compound “Gyt6acy5JL” is also known as JZ-IV-10. It is a piperidine derivative related to cocaine and acts as a highly potent serotonin–norepinephrine–dopamine reuptake inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gyt6acy5JL involves several steps. The key intermediate is a piperidine derivative, which is then modified to introduce the chlorophenyl group and the isopropylacetamide moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Gyt6acy5JL undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol .

Scientific Research Applications

Gyt6acy5JL has several scientific research applications:

Mechanism of Action

Gyt6acy5JL exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound targets the serotonin transporter, norepinephrine transporter, and dopamine transporter, blocking their function and preventing the reabsorption of the neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine
  • N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate
  • Nocaine

Uniqueness

Gyt6acy5JL is unique due to its high potency as a serotonin–norepinephrine–dopamine reuptake inhibitor. It combines structural elements from both cocaine and modafinil, resulting in a compound with enhanced efficacy and potentially fewer side effects .

Properties

CAS No.

807342-16-1

Molecular Formula

C18H27ClN2OS

Molecular Weight

354.9 g/mol

IUPAC Name

2-[[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methylsulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H27ClN2OS/c1-13(2)20-18(22)12-23-11-15-10-21(3)9-8-17(15)14-4-6-16(19)7-5-14/h4-7,13,15,17H,8-12H2,1-3H3,(H,20,22)/t15-,17-/m1/s1

InChI Key

GPNABXAHBDYHFE-NVXWUHKLSA-N

Isomeric SMILES

CC(C)NC(=O)CSC[C@H]1CN(CC[C@@H]1C2=CC=C(C=C2)Cl)C

Canonical SMILES

CC(C)NC(=O)CSCC1CN(CCC1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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